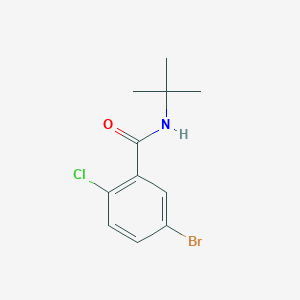

T-Butyl 5-bromo-2-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“T-Butyl 5-bromo-2-chlorobenzamide” is a chemical compound with the CAS Number: 892018-58-5. It has a molecular weight of 290.59 . The IUPAC name for this compound is 5-bromo-N-(tert-butyl)-2-chlorobenzamide .

Synthesis Analysis

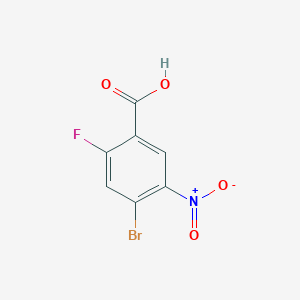

The synthesis of “T-Butyl 5-bromo-2-chlorobenzamide” involves the reaction of 5-bromo-2-chlorobenzoic acid with tert-butylamine in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC).Molecular Structure Analysis

The molecular formula of “T-Butyl 5-bromo-2-chlorobenzamide” is C11H13BrClNO . The InChI code for this compound is 1S/C11H13BrClNO/c1-11(2,3)14-10(15)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis

“T-Butyl 5-bromo-2-chlorobenzamide” has a molecular weight of 290.59 . The exact mass of this compound is 288.98700 . .Aplicaciones Científicas De Investigación

Environmental Safety Prediction

T-Butyl 5-bromo-2-chlorobenzamide, as a derivative of 2-Chlorobenzamide, has implications in environmental safety. The prediction model for the level and time of occurrence of peak concentration of 2-Chlorobenzamide, a main degradation product of CCU (1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea) in the environment, has been developed and verified with experimental data. This model is crucial as 2-Chlorobenzamide has been identified as a potential carcinogen, affecting the environmental safety of CCU (Lu, Zhou, & Liu, 2004).

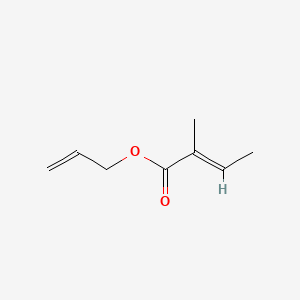

Synthesis of Molecular Complexing Agents

Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, crucial for the preparation of metal-complexing molecular rods, have been developed. Compounds like 5-Bromo-2,2'-bipyridine and its derivatives were synthesized through Stille coupling, showing significant potential for applications in complex molecular structures (Schwab, Fleischer, & Michl, 2002).

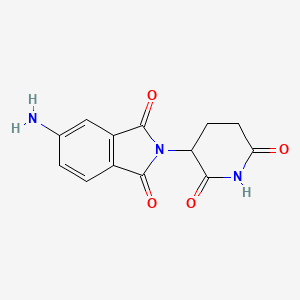

Antagonistic and Bioactive Compounds

The compound has been used in the synthesis of non-peptide CCR5 antagonists. These compounds exhibit certain bioactivities and are characterized by methods like NMR and MS, indicating their potential in medical research for targeting specific receptors (Bi, 2014), (De-ju, 2014), (De-ju, 2015).

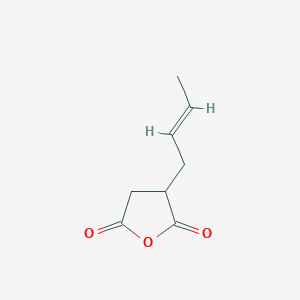

Inhibition of Biofilm Formation

The compound, particularly its derivative (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, was found to inhibit the swarming motility and biofilm formation of Escherichia coli. It did not inhibit growth but significantly reduced biofilm thickness and the number of live cells, suggesting its potential in controlling bacterial biofilms (Ren, Sims, & Wood, 2001).

Safety And Hazards

“T-Butyl 5-bromo-2-chlorobenzamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Propiedades

IUPAC Name |

5-bromo-N-tert-butyl-2-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO/c1-11(2,3)14-10(15)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFODIGBKSBKHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(C=CC(=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428960 |

Source

|

| Record name | T-BUTYL 5-BROMO-2-CHLOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

T-Butyl 5-bromo-2-chlorobenzamide | |

CAS RN |

892018-58-5 |

Source

|

| Record name | T-BUTYL 5-BROMO-2-CHLOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)